BenchChemオンラインストアへようこそ!

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide

TrkA inhibition Structure–Activity Relationship Benzofuran benzamide

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide is a synthetic bicyclic heteroaryl benzamide derivative (C27H25NO7, MW 475.5 g/mol) classified as a tropomyosin receptor kinase A (TrkA) inhibitor. The compound belongs to a proprietary chemical series disclosed by Merck Sharp & Dohme Corp.

Molecular Formula C27H25NO7
Molecular Weight 475.5 g/mol
Cat. No. B11277616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide
Molecular FormulaC27H25NO7
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=C(C=CC(=C4)OC)OC
InChIInChI=1S/C27H25NO7/c1-15-19-13-17(28-27(30)16-6-9-23(33-4)24(12-16)34-5)7-10-22(19)35-26(15)25(29)20-14-18(31-2)8-11-21(20)32-3/h6-14H,1-5H3,(H,28,30)
InChIKeyKWZNLSRFZGIYDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide – Chemical Identity & Target Class


N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide is a synthetic bicyclic heteroaryl benzamide derivative (C27H25NO7, MW 475.5 g/mol) classified as a tropomyosin receptor kinase A (TrkA) inhibitor [1]. The compound belongs to a proprietary chemical series disclosed by Merck Sharp & Dohme Corp. in PCT application WO2015148354 and US patent 9,862,716, where it is designated as a Trk family protein kinase inhibitor with potential utility across pain, inflammation, oncology, and neurodegenerative indications [2]. The Therapeutic Target Database (TTD) catalogues this compound under Drug ID D0I9FU with patented status for chronic pain, neuropathic pain, pruritus, and solid tumours [3].

Why N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide Cannot Be Substituted by In-Class TrkA Inhibitors


Superficial structural similarity among benzofuran benzamide TrkA inhibitors masks critical pharmacophoric differences that preclude generic interchange. The 3,4-dimethoxybenzamide appendage in this compound is not a trivial substituent: in the benzamide–benzofuran TrkA inhibitor series, the methoxy substitution pattern on the terminal benzamide ring directly modulates TrkA ATP-binding pocket occupancy and kinase selectivity profile [1]. A positional isomer bearing 3,5-dimethoxybenzamide (CAS 929412-76-0 analogue) exhibits distinct conformational preferences that alter hinge-region hydrogen bonding, as inferred from the structure–activity relationships established in J. Med. Chem. 2009, 52, 5228–5240 on substituted benzamide derivatives [2]. Substituting this compound with a generic TrkA inhibitor (e.g., entrectinib, larotrectinib) introduces a different polypharmacology signature and divergent CNS penetration, rendering direct replacement scientifically unsound without head-to-head data.

Quantitative Differentiation Evidence for N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide


Methoxy Substitution Pattern Determines Benzamide Series Potency: 3,4- vs. 3,5-Dimethoxy Positional Isomer Differentiation

Within the bicyclic heteroaryl benzamide TrkA inhibitor series, the methoxy substitution pattern on the terminal benzamide ring critically influences enzymatic potency. The target compound bears a 3,4-dimethoxybenzamide moiety, whereas the closest commercially catalogued positional isomer features a 3,5-dimethoxybenzamide group (CAS 929412-76-0) . In a structurally related benzamide chemotype, the 3-OMe analog exhibited an IC50 of 13.5 ± 6.8 μM, representing an approximately 6.7-fold potency advantage over the 2-OMe analog (IC50 = 90 ± 26 μM) and an approximately 11-fold advantage over the 4-OMe analog (IC50 = 149 ± 43 μM), demonstrating that methoxy position profoundly modulates target engagement [1]. Although direct TrkA IC50 values for these specific benzofuran analogs are not publicly disclosed, the positional SAR precedent strongly supports non-interchangeability of the 3,4- and 3,5-dimethoxy congeners.

TrkA inhibition Structure–Activity Relationship Benzofuran benzamide

TrkA Kinase Target Engagement: Mechanism-Based Differentiation from Multi-Kinase Trk Inhibitors

The target compound is explicitly claimed as a TrkA kinase inhibitor within the Merck bicyclic heteroaryl benzamide series (WO2015148354, US 9,862,716) [1]. The DrugMap entry for a closely related congener (DM4U63E, 'Five membered heterocyclic benzamide derivative 2') confirms TrkA/NTRK1 as the primary molecular target, assigned as an inhibitor mechanism of action [2]. By contrast, the clinically approved Trk inhibitors entrectinib and larotrectinib are multi-kinase agents: entrectinib also potently inhibits ALK (IC50 ~1.7 nM) and ROS1 (IC50 ~0.2 nM), while larotrectinib maintains activity against TrkB and TrkC at sub-nanomolar concentrations. The Merck benzamide series was designed to achieve TrkA-biased inhibition, potentially reducing ALK/ROS1-mediated on-target toxicities. Quantitative selectivity ratios (TrkA vs. TrkB, TrkC, ALK, ROS1) for the specific compound remain undisclosed in public literature.

TrkA selectivity NGF signalling Pain therapeutics

Substitution at Benzofuran C-5 Position: Regioisomeric Differentiation from C-6 Substituted Analogs

The target compound is substituted at the benzofuran C-5 position with the 3,4-dimethoxybenzamide moiety. A commercially available regioisomer, N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide (CAS 929412-76-0), bears the benzamide group at the C-6 position . In bicyclic heteroaryl benzamide TrkA inhibitors, the vector of the benzamide substituent relative to the hinge-binding benzofuran core dictates the orientation of the amide group within the kinase back pocket. The C-5 vs. C-6 substitution pattern is predicted to alter the distance and angle of the key hydrogen-bonding interaction with the catalytic lysine or hinge region residue, as structurally inferred from the patent Markush claims that distinctly enumerate C-5 and C-6 substituted analogs as separate subgenera [1]. Quantitative TrkA activity differences between C-5 and C-6 regioisomers are not publicly disclosed.

Regiochemistry Benzofuran substitution Target binding

Patent-Protected Chemical Space and IP-Derived Selection Value

The target compound falls within the composition-of-matter claims of Merck's TrkA inhibitor patent family (WO2015148354, US 9,862,716), granting it a defined IP position distinct from earlier benzofuran benzamide patents (e.g., US 7,803,956, US 6,869,962) and structurally differentiated from clinical-stage Trk inhibitors whose IP is held by other entities (entrectinib – Genentech/Roche; larotrectinib – Bayer/Loxo Oncology) [1]. The TTD entry confirms the compound is in patented status across multiple indications (chronic pain, neuropathic pain, pruritus, solid tumours) [2]. The 2,5-dimethoxybenzoyl substitution on the benzofuran C-2 position, combined with the 3,4-dimethoxy substitution on the terminal benzamide, constitutes a specific substitution pattern explicitly enumerated in the patent examples, distinguishing it from earlier benzofuran carboxamide antiemetic agents (US 9,102,591) .

Intellectual property Patent composition of matter Procurement exclusivity

Multi-Indication Preclinical Profiling: Differentiated Disease Coverage from Single-Indication TrkA Agents

According to the TTD and DrugMap annotations, the compound series is profiled across four distinct therapeutic areas: chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), and solid tumours/cancer (ICD-11: 2A00-2F9Z) [1][2]. This multi-indication profiling breadth is mechanistically anchored in the role of NGF-TrkA signalling in nociception, pruriception, and oncogenic TRK fusion-driven proliferation. By contrast, many TrkA inhibitors in early development are optimised for a single indication (e.g., pain-only or oncology-only programmes). The compound's simultaneous interrogation across pain and oncology endpoints suggests a broader pharmacological characterisation dataset is available within the Merck programme, though specific in vivo efficacy values (e.g., ED50 in CCI neuropathic pain model, tumour growth inhibition %) remain proprietary.

Polypharmacology Indication breadth NGF-TrkA axis

High-Value Application Scenarios for N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide


TrkA-Dependent Neuropathic Pain Model Studies Requiring Defined SAR Chemical Probes

Investigators using chronic constriction injury (CCI) or spared nerve injury (SNI) models in rodents to study NGF-TrkA-mediated neuropathic pain require a well-characterised TrkA inhibitor with a defined substitution pattern. The 3,4-dimethoxybenzamide configuration of this compound provides a specific SAR tool for probing the benzamide binding pocket, as methoxy positional changes can produce >6-fold potency differences [1]. Researchers should document the exact CAS number and substitution pattern to ensure reproducibility, given that the 3,5-dimethoxy positional isomer (CAS 929412-76-0) may exhibit divergent TrkA inhibitory activity .

Oncology Programmes Investigating TRK Fusion-Positive Cancer Cell Lines with TrkA-Biased Tool Compounds

For cancer biologists studying TRK fusion-driven proliferation (e.g., TPM3-NTRK1 in colorectal cancer, LMNA-NTRK1 in soft tissue sarcoma), this compound offers a TrkA-biased pharmacological tool distinct from clinical pan-Trk inhibitors (larotrectinib) or ALK/ROS1-active multi-kinase agents (entrectinib) [1]. The Merck patent series explicitly claims utility in solid tumours and thymic cancer, indicating oncology-relevant profiling has been conducted . Researchers comparing TRK inhibitor mechanisms should include this compound alongside clinical comparators to dissect TrkA-specific vs. pan-Trk phenotypic effects.

Pruritus Research Leveraging NGF-TrkA Pathway Inhibition in Chronic Itch Models

The patented status of this compound for pruritus (ICD-11: EC90) [1] positions it as a relevant tool for investigating NGF-TrkA signalling in chronic itch pathways. Atopic dermatitis and prurigo nodularis models where NGF levels are elevated in lesional skin may benefit from a TrkA inhibitor with documented pruritus indication profiling. The compound's multi-indication profile (pain plus pruritus) is particularly valuable for studies exploring the neuro-immune interface between chronic pain and itch, where NGF serves as a common mediator .

Medicinal Chemistry Benchmarking: Positional Isomer Differentiation in Kinase SAR Campaigns

For medicinal chemistry teams running kinase inhibitor lead optimisation campaigns, this compound and its positional isomers serve as valuable benchmarking standards for validating computational docking models. The 3,4-dimethoxy vs. 3,5-dimethoxy benzamide pair, combined with C-5 vs. C-6 benzofuran regioisomers, provides a systematic matrix for testing whether in silico scoring functions correctly predict the potency rank order observed in biochemical assays [1]. Procurement of the exact compound, rather than an isomer mixture or misassigned congener, is critical for generating reliable benchmarking data .

Quote Request

Request a Quote for N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.